Sakuranetin
Overview
Description
Sakuranetin is a flavan-on, the 7-methoxy derivative of naringenin . It is found in Polymnia fruticosa and rice, where it acts as a phytoalexin . It has been reported in many other plants including Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp .
Synthesis Analysis
Sakuranetin is synthesized from its precursor naringenin . A de novo biosynthesis pathway of sakuranetin was constructed in engineered S. cerevisiae . After a series of heterogenous gene integration, a biosynthetic pathway of sakuranetin from glucose was successfully constructed . Another study used E. coli-E. coli co-cultures for the de novo biosynthesis of sakuranetin .
Molecular Structure Analysis
Sakuranetin has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C ring at the C-2 position . It is characterized by the absence of a double bond between C2-C3 in the C ring, and also by the presence of a 5-hydroxy-7-methoxy substitution pattern in the A ring and a single 4′-hydroxyl group in ring B .
Chemical Reactions Analysis
Sakuranetin is synthesized from naringenin by naringenin 7-O-methyltransferase (NOMT) . The expression of the OsNOMT gene, a key enzyme in the biosynthesis of sakuranetin, was analyzed .
Physical And Chemical Properties Analysis
Sakuranetin has a molecular weight of 286.28 (C16H14O5) . It is a 7-methoxy derivative of naringenin .
Scientific Research Applications
Role in Rice Plant Defense and Potential Pharmaceutical Applications : Sakuranetin serves as a major phytoalexin in rice, contributing to the plant's defense against pathogens. It's known for its anti-inflammatory, anti-mutagenic, and anti-pathogenic activities, making it a potential pharmaceutical agent (Shimizu et al., 2012).
Impact on Adipogenesis and Glucose Homeostasis : Studies have demonstrated sakuranetin's ability to induce adipogenesis in preadipocytes and enhance glucose uptake in differentiated adipocytes, suggesting a role in maintaining glucose homeostasis in animals (Saito, Abe, & Sekiya, 2008).
Potential in Treating Acute Lung Injury : Sakuranetin has shown promise in preventing and reducing pulmonary inflammation caused by lipopolysaccharide (LPS) in mice, indicating its potential as a novel therapeutic agent for acute lung injury (Bittencourt-Mernak et al., 2017).
Anti-Inflammatory Properties in Macrophages : Research has revealed that sakuranetin inhibits the expression of inflammatory enzymes and cytokines in macrophages, suggesting its role as an anti-inflammatory flavonoid (Kim & Kang, 2016).
Antimicrobial and Antifungal Activities : Sakuranetin has been identified as an antimicrobial agent, particularly effective against various pathogens including Candida species, Cryptococcus species, and S. cerevisiae. It's also known for its antifungal properties (Grecco et al., 2014).
Antiviral Properties : Demonstrated efficacy against influenza B virus, with sakuranetin inhibiting virus replication and showing potential as a chemopreventive agent for influenza virus-related diseases (Kwon et al., 2018).
Role in Melanogenesis : Research indicates that sakuranetin stimulates melanogenesis in melanoma cells, suggesting its potential application in skin-related conditions (Drira & Sakamoto, 2016).
Application in Asthma Treatment : Sakuranetin has shown to reduce airway inflammation in an experimental asthma model, indicating its potential as a treatment for inflammatory allergic airway disease (Santana et al., 2019).
Safety And Hazards
Future Directions
Sakuranetin has been widely reported for its diverse pharmacological benefits . It has potential for the development of new therapeutic agents to treat Leishmaniasis and Chagas diseases . Further evaluation of its pharmacokinetics and toxicological properties is warranted . In vivo studies or clinical investigations can be done for proving its effects as antioxidant and anti-inflammatory, antimelanogenic, and antitumor agent .
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874774 | |
Record name | Sakuranetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one | |
CAS RN |
2957-21-3 | |
Record name | Sakuranetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sakuranetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5-dihydroxy-7-methoxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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